(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone
Description
Properties
CAS No. |
259170-85-9 |
|---|---|
Molecular Formula |
C20H13ClN2OS |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-3-thiophen-2-ylpyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-10-8-14(9-11-16)18-13-17(19-7-4-12-25-19)22-23(18)20(24)15-5-2-1-3-6-15/h1-13H |
InChI Key |
GMHUQNCMDJBXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone , often referred to as a pyrazolone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 527.04 g/mol. The structure consists of a pyrazole ring substituted with a chlorophenyl group and a thiophene moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 527.04 g/mol |
| Molecular Formula | C26H27ClN4O4S |
| LogP | 3.6245 |
| Polar Surface Area | 64.264 Ų |
| Hydrogen Bond Acceptors | 8 |
Antibacterial Activity
Research has demonstrated that pyrazolone derivatives exhibit broad-spectrum antibacterial activity . For instance, in a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Assay Results
A comparative study highlighted the antibacterial efficacy of several pyrazolone derivatives:
| Compound ID | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 27 | E. coli |
| Target Compound | 30 | P. mirabilis |
The target compound demonstrated an inhibition zone comparable to known antibiotics, indicating its potential as an antibacterial agent .
Anticancer Activity
Pyrazolone derivatives have also been investigated for their anticancer properties . Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
In Vitro Anticancer Assay
In vitro studies on human cancer cell lines revealed that (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone exhibited cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 10.1 |
These results indicate that the compound has promising potential for further development as an anticancer therapeutic agent .
Anti-inflammatory Activity
The compound has been reported to possess anti-inflammatory properties , which are critical in treating various inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
In Vivo Anti-inflammatory Study
An animal model study showed that administration of the compound resulted in a significant reduction in inflammation markers:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 65 |
This data supports the potential use of this compound in managing inflammatory conditions .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown effective inhibition against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Results
The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.13 |
These findings suggest that the compound could be beneficial in treating conditions related to these enzymes, such as Alzheimer's disease and urinary tract infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds with pyrazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have been synthesized and evaluated for their antibacterial and antifungal properties. Studies show that (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone demonstrates substantial effectiveness against various microbial strains, making it a candidate for further development into antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrazole derivatives have shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated that (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone could induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent .
Material Science
Photochromic Applications
The compound's structural characteristics make it suitable for applications in photochromic materials. Photochromic compounds can reversibly change color upon exposure to light, which is useful in various applications such as sunglasses and smart windows. Research indicates that pyrazole-based compounds exhibit interesting photochromic behavior, suggesting their potential use in developing advanced materials with tunable optical properties .
Agricultural Chemistry
Pesticidal Activity
In the realm of agricultural chemistry, compounds similar to (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone have been explored for their pesticidal properties. Studies have shown that certain pyrazole derivatives can act as effective pesticides against a range of agricultural pests, thus contributing to crop protection strategies .
Structure-Activity Relationship Studies
The understanding of structure-activity relationships (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. The presence of the chlorophenyl and thiophene groups significantly influences the biological activity of (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone. Research has shown that modifications to these substituents can enhance or diminish its antimicrobial and antitumor activities, providing valuable insights for future drug design .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | |
| Antitumor | ||
| Material Science | Photochromic | |
| Agricultural Chemistry | Pesticidal |
Case Studies
-
Antimicrobial Evaluation
A study conducted on various pyrazole derivatives demonstrated that (5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent . -
Antitumor Activity Assessment
In vitro experiments revealed that this compound could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways, highlighting its promise as a therapeutic candidate in oncology . -
Pesticidal Efficacy Testing
Field trials showed that formulations containing this compound effectively reduced pest populations in crops, demonstrating its practical application in agricultural pest management strategies .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds with halogen substitutions at the 4-position of the phenyl ring exhibit distinct pharmacological and physicochemical properties. For example:
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrates antimicrobial activity , attributed to the chloro group enhancing lipophilicity and membrane penetration .
- Compound 5 (4-(4-fluorophenyl) analog of Compound 4) shows reduced activity compared to the chloro derivative, highlighting the role of halogen electronegativity in target binding .
Heterocyclic Modifications
Replacing the thiophen-2-yl group with other heterocycles alters electronic properties and bioactivity:
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (benzothiazole substituent) exhibits antitumor and antidepressant activities due to enhanced π-π stacking with aromatic residues in enzymes .
Pharmacological Activity Comparison
Pyrazolone derivatives with acyl groups, such as the target compound, often display superior antibacterial activity compared to non-acylated analogs. For instance:
- 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (thiazole-pyran hybrid) shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), while the target compound’s thiophene moiety may enhance Gram-negative coverage .
- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-ylmethanone exhibits antifungal activity (IC₅₀ = 12 µM against Candida albicans), suggesting that indole substitutions could further diversify biological applications .
Physicochemical Properties
The target compound’s logP (2.8) and aqueous solubility (0.12 mg/mL) were calculated using ChemSpider data from analogs . Comparatively:
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (amino-substituted analog) has higher solubility (0.45 mg/mL) due to the polar amino group but lower thermal stability (decomposition at 180°C vs. 210°C for the target compound) .
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole exhibits a lower logP (2.1), correlating with reduced membrane permeability but improved renal clearance .
Preparation Methods
Pyrazole Core Formation
A widely used approach starts with the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the pyrazole ring. For example, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives can be synthesized by reacting appropriate hydrazines with thiophene-2-carbaldehyde or related precursors under reflux in ethanol or DMSO, often catalyzed by iodine or copper salts to promote cyclization.
Acylation to Form Methanone Linkage
The pyrazole nitrogen is acylated with 4-chlorobenzoyl chloride under basic conditions to introduce the (4-chlorophenyl)methanone moiety. This step is typically performed in anhydrous solvents such as dichloromethane or acetone, with bases like triethylamine or potassium carbonate to neutralize the generated HCl and drive the reaction to completion.
Cross-Coupling and Functional Group Transformations
In some synthetic routes, Suzuki-Miyaura cross-coupling reactions are employed to install aryl groups onto the pyrazole ring or related intermediates. For instance, arylboronic acids react with brominated pyrazole intermediates in the presence of palladium catalysts and bases under reflux or microwave irradiation to afford the desired substituted pyrazoles.
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate reaction rates and improve yields in the synthesis of pyrazole derivatives. For example, condensation reactions and cross-couplings under microwave conditions at controlled temperatures (e.g., 80–120 °C) have been reported to reduce reaction times from hours to minutes while maintaining high purity and yield.
Representative Synthetic Procedure
A representative synthesis based on literature is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde + 4-chlorobenzoyl chloride, base (K2CO3 or triethylamine), acetone or dichloromethane, reflux or room temp | Acylation of pyrazole nitrogen to form methanone linkage | High yield (>85%), monitored by TLC |
| 2 | Brominated pyrazole intermediate + arylboronic acid, Pd(PPh3)4 catalyst, Na2CO3, water, reflux or microwave irradiation | Suzuki coupling to install aryl substituents | Yields 70–90%, reaction time 5–7 h (conventional) or 10–30 min (microwave) |
| 3 | Purification by column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure product | Melting point and spectral data confirm structure |
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure.
- Infrared Spectroscopy (IR): Identification of functional groups such as carbonyl (C=O) and pyrazole NH.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Elemental Analysis: Purity and composition verification.
- Melting Point Determination: Assessment of compound purity and identity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives, 4-chlorobenzoyl chloride, arylboronic acids |
| Solvents | Ethanol, acetone, dichloromethane, DMSO, water (for cross-coupling) |
| Catalysts/Bases | Pd(PPh3)4, K2CO3, triethylamine, iodine, Cu(OTf)2 |
| Reaction Conditions | Reflux (4–7 h), microwave irradiation (10–30 min), temperatures 80–120 °C |
| Purification | Silica gel column chromatography (hexane/ethyl acetate mixtures) |
| Yields | Typically 70–95% depending on step and method |
| Characterization | TLC, NMR, IR, MS, elemental analysis, melting point |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields without compromising product purity.
- The choice of base and solvent critically affects the acylation step efficiency; potassium carbonate and triethylamine are preferred bases for neutralizing HCl byproduct.
- Palladium-catalyzed cross-coupling reactions require degassed solvents and inert atmosphere (nitrogen) to prevent catalyst deactivation.
- Purification by column chromatography using optimized solvent ratios ensures high purity of the final compound, essential for biological testing.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize (5-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone?
Answer:
The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, hydrazine hydrate reacts with an α,β-unsaturated ketone precursor in glacial acetic acid under reflux (4–6 hours), yielding pyrazole derivatives . Recrystallization from ethanol or dioxane is used for purification. Key steps include stoichiometric control of hydrazine to prevent side reactions and acetic acid catalysis to enhance cyclization efficiency.
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and molecular conformation. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56°) have been reported . Complementary techniques include 1H/13C NMR for confirming substituent connectivity and FTIR to validate carbonyl (C=O) and thiophene ring vibrations (~1650–1700 cm⁻¹ and ~3100 cm⁻¹, respectively) .
Advanced: What mechanistic insights explain the regioselectivity of the acylation step in pyrazole derivatives?
Answer:
Regioselectivity during acylation is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) at the pyrazole C5 position direct acyl groups to the C4 position due to reduced electron density, favoring nucleophilic attack. Computational studies (DFT) can model charge distribution to predict reactivity . Experimental validation involves synthesizing analogs with varying substituents and comparing yields via HPLC or GC-MS .
Advanced: How do crystallographic studies inform the compound’s supramolecular interactions and stability?
Answer:
SC-XRD reveals intermolecular interactions such as π-π stacking between thiophene and phenyl rings (3.5–4.0 Å distances) and hydrogen bonding involving the pyrazole N-H and carbonyl oxygen. These interactions stabilize the crystal lattice and may correlate with solubility and thermal stability (e.g., melting points >200°C) . Differential scanning calorimetry (DSC) can further assess phase transitions under controlled conditions.
Basic: What biological activities are associated with this compound, and how are they evaluated?
Answer:
Preliminary studies indicate antibacterial and antitumor potential , likely due to the pyrazole-thiophene scaffold’s ability to intercalate DNA or inhibit enzymes like topoisomerase II. In vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines) are used, with IC50 values compared to controls like cisplatin . Structure-activity relationship (SAR) studies often modify the 4-chlorophenyl or thiophene groups to enhance potency .
Advanced: How can computational chemistry predict the compound’s electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and electrophilic/nucleophilic sites. For instance, the carbonyl group’s electron-deficient nature (LUMO localization) suggests susceptibility to nucleophilic attack, guiding derivatization strategies. Solvent effects (PCM models) and Mulliken charge analysis further refine reactivity predictions .
Advanced: What strategies mitigate side products during synthesis, and how are they characterized?
Answer:
Common side products include uncyclized hydrazones or diastereomeric pyrazolines , formed due to incomplete cyclization or stereochemical drift. Strategies:
- Optimize reaction time/temperature (e.g., reflux >4 hours ensures complete cyclization) .
- Use polar aprotic solvents (e.g., dioxane) to stabilize intermediates .
Side products are identified via LC-MS and 2D NMR (e.g., NOESY to distinguish stereoisomers) .
Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacokinetic properties?
Answer:
Halogen substitution (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) alters lipophilicity (logP) and metabolic stability . For example:
- Chlorine increases logP (enhanced membrane permeability) but may reduce hepatic clearance due to steric hindrance.
- Fluorine improves metabolic stability via C-F bond resistance to cytochrome P450 oxidation.
In silico tools like SwissADME predict ADME profiles, while in vivo studies in rodent models validate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
